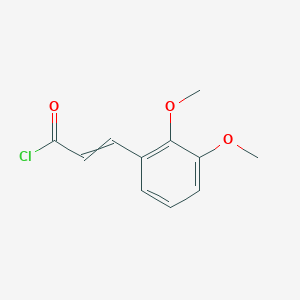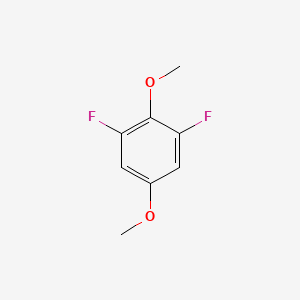![molecular formula C15H12F3NO2S B12571654 4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide CAS No. 442157-30-4](/img/structure/B12571654.png)
4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide is a chemical compound with the molecular formula C14H12F3NO2S It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a sulfonamide group, and a methylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonamide reagent under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the methylidene linkage.
N-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.
Properties
CAS No. |
442157-30-4 |
|---|---|
Molecular Formula |
C15H12F3NO2S |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
4-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H12F3NO2S/c1-11-5-7-14(8-6-11)22(20,21)19-10-12-3-2-4-13(9-12)15(16,17)18/h2-10H,1H3 |
InChI Key |
SAJBDHWSYJYTQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)
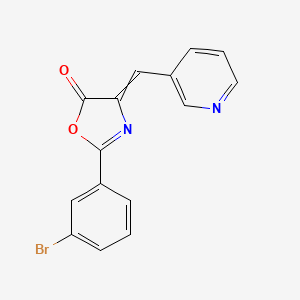
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
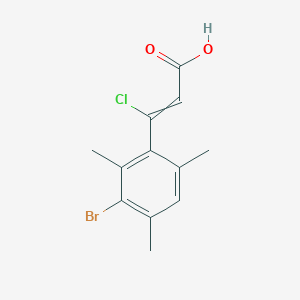
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)
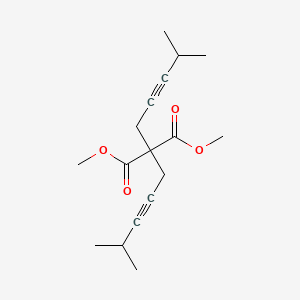
![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)
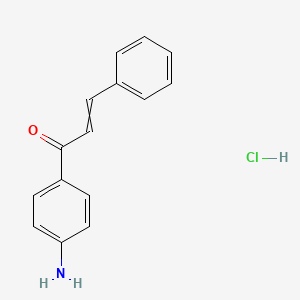
![Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-](/img/structure/B12571632.png)
![3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride](/img/structure/B12571655.png)
